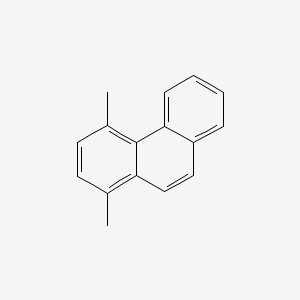

1,4-Dimethylphenanthrene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-8-12(2)16-14(11)10-9-13-5-3-4-6-15(13)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMAJXVIIUYYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=CC=CC=C3C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176883 | |

| Record name | 1,4-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22349-59-3 | |

| Record name | 1,4-Dimethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22349-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022349593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A1M5X06OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 1,4 Dimethylphenanthrene and Its Derivatives

Historical and Pioneering Synthetic Approaches to Phenanthrenes

Early methods for constructing the phenanthrene (B1679779) core, while foundational, often suffered from harsh reaction conditions and a lack of regioselectivity, frequently yielding mixtures of isomers.

Cyclodehydration reactions represent a classical approach to forming the phenanthrene ring system. A notable example is the Bardhan-Sengupta synthesis, a well-established method for preparing phenanthrene and its derivatives. askfilo.comias.ac.in This technique involves the cyclization of suitable naphthalene (B1677914) derivatives. askfilo.com The fundamental principle is the intramolecular ring closure of a 2-naphthoylbenzoic acid derivative under acidic and dehydrating conditions. askfilo.com

The process typically begins with a precursor like 2-naphthoylbenzoic acid, which possesses both a naphthalene ring and a benzoic acid group positioned for cyclization. askfilo.com This starting material is then treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA), and heated. askfilo.com The heat provides the necessary energy for the cyclodehydration, which proceeds through electrophilic aromatic substitution followed by the removal of a water molecule to form the third aromatic ring, yielding the stable phenanthrene structure. askfilo.com For instance, the cyclodehydration of certain β-hydroxyketones using a mixture of hydrobromic and acetic acids has been shown to produce substituted phenanthrenes, such as 1,3-dimethylphenanthrene, in high yields. cdnsciencepub.com

Another historical method involves the cyclodehydration of 2-β-phenylethylcyclohexanol using phosphorus pentoxide to produce octahydrophenanthrene, which is then dehydrogenated with selenium to yield phenanthrene. ias.ac.in While effective for the basic phenanthrene skeleton, achieving specific substitution patterns like that of 1,4-dimethylphenanthrene with these methods is often difficult and lacks regioselectivity. cdnsciencepub.com

The Pschorr reaction is a classical name reaction in organic chemistry used for the intramolecular synthesis of biaryl systems, including phenanthrenes. wikipedia.orgthieme.de The reaction proceeds via the cyclization of an aryldiazonium salt, which is typically generated in situ from an appropriately substituted aminostilbene (B8328778) derivative. wikipedia.orgbeilstein-journals.org The process is catalyzed by copper. wikipedia.org

The mechanism begins with the diazotization of a starting aromatic amine, such as α-phenyl-o-aminocinnamic acid, using nitrous acid (generated from sodium nitrite (B80452) and an acid) to form an aryldiazonium salt. wikipedia.orgthieme.de In the presence of a copper catalyst, this diazonium salt loses nitrogen gas to form an aryl radical. wikipedia.orgthieme.de This radical then undergoes intramolecular cyclization to form a new ring, and subsequent rearomatization yields the phenanthrene derivative. wikipedia.org For example, phenanthrene-9-carboxylic acid can be synthesized from α-phenyl-o-aminocinnamic acid through this method. thieme.de

While the Pschorr reaction has been a valuable tool, it can sometimes result in low yields. wikipedia.org Research has focused on improving the reaction's efficiency by using soluble catalysts like potassium ferrocyanide or ferrocene, which can promote a free-radical mechanism and lead to higher yields and shorter reaction times. organic-chemistry.org

Contemporary and Regiospecific Synthesis of this compound

Modern synthetic strategies offer greater control over the placement of substituents on the phenanthrene core, enabling the regioselective synthesis of specific isomers like this compound.

A powerful and regioselective method for synthesizing substituted phenanthrenes involves a combination of Directed ortho Metalation (DoM), Suzuki-Miyaura cross-coupling, and Directed remote Metalation (DreM). cdnsciencepub.comtandfonline.comtandfonline.com This approach provides a versatile and efficient route to phenanthrenes with well-defined substitution patterns. researchgate.net

The DoM strategy utilizes a directing group on an aromatic ring to guide metalation (the replacement of a hydrogen atom with a metal) to the adjacent ortho position. researchgate.netresearchgate.net This allows for the precise introduction of functional groups. For the synthesis of dimethylphenanthrenes, N,N-diethylbenzamides are often used as starting materials, where the amide group directs the metalation. tandfonline.comtandfonline.com

Following DoM, a Suzuki-Miyaura cross-coupling reaction is employed to form a biaryl compound. tandfonline.comtandfonline.com This palladium-catalyzed reaction couples the functionalized aromatic ring with a second, appropriately substituted, boronic acid or ester. researchgate.net

The final key step is the DreM, where a strong base like lithium diisopropylamide (LDA) is used to induce cyclization of the biaryl intermediate to form the phenanthrene ring system. tandfonline.comtandfonline.comacs.org This sequence allows for the preparation of various dimethylphenanthrene isomers, including 1,7-dimethylphenanthrene (B57199) and 2,7-dimethylphenanthrene, in gram quantities and high purity. cdnsciencepub.comtandfonline.comtandfonline.com This methodology has also been applied to the synthesis of hydroxylated 1-methylphenanthrenes. nih.gov

Table 1: Synthesis of Alkylphenanthrenes using DoM-Suzuki-DreM Methodology cdnsciencepub.com

| Compound | Number of Steps | Overall Yield (%) |

|---|---|---|

| 1-Methylphenanthrene | 5 | 29 |

| 1,7-Dimethylphenanthrene | 5 | 27 |

| 2,7-Dimethylphenanthrene | 5 | 45 |

| 7-Ethyl-1-methylphenanthrene | 6 | 36 |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and plays a crucial role in the construction of phenanthrenes. youtube.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comnih.gov

In the context of phenanthrene synthesis, the Suzuki-Miyaura reaction is often used to create the biaryl precursor necessary for subsequent cyclization. tandfonline.comtandfonline.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields. youtube.com The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

This reaction has been instrumental in the synthesis of various substituted biaryls that serve as intermediates for phenanthrenes. uio.no For example, a sequence involving DoM to create a functionalized aryl species, followed by Suzuki-Miyaura coupling to form a biaryl, and finally a DreM cyclization, constitutes a general and regiospecific route to 9-phenanthrols and phenanthrenes. cdnsciencepub.com

Photochemical reactions provide an alternative and often efficient pathway to phenanthrene derivatives through the cyclization of stilbene-type precursors. researchgate.net The Mallory reaction, which is the photochemical oxidative cyclization of stilbenes, is a key method in this category. acs.org

This approach typically involves the irradiation of a substituted stilbene (B7821643) in the presence of an oxidizing agent, such as iodine or air, to induce cyclization and subsequent aromatization to the phenanthrene ring system. acs.org For example, the photoirradiation of dimethylstilbene in the presence of iodine and propylene (B89431) oxide can yield dimethylphenanthrene in high yield. acs.org The propylene oxide acts as an acid scavenger, preventing side reactions. acs.org

The regioselectivity of the photocyclization can be influenced by the substitution pattern of the starting stilbene. acs.org In some cases, specific reaction conditions, such as the exclusion of oxygen and the use of acidic conditions, can control the regioselectivity by promoting the elimination of a directing group, like a methoxy (B1213986) group, from an ortho position. researchgate.net This has been successfully applied to the synthesis of specific methylchrysene isomers and demonstrates the potential for controlling the formation of specific dimethylphenanthrene isomers. researchgate.net

Deoxygenation of Arene 1,4-Endoxides with Trimethylsilyl (B98337) Iodide

A notably mild and efficient synthesis for this compound has been developed, which also extends to its regioisomers like 2,4-dimethyl- and 3,4-dimethylphenanthrenes. researchgate.netgoogle.com This synthetic strategy is broadly applicable and is distinguished by two key stages. researchgate.netwikipedia.org The initial step involves a furan (B31954)/dimethyl-1-naphthyne cycloaddition reaction. researchgate.netgoogle.com This is followed by a convenient and direct deoxygenation of the resultant arene 1,4-endoxide intermediate. researchgate.net

The deoxygenation is achieved using an excess of trimethylsilyl iodide, which is generated in situ. researchgate.netgoogle.com This method is advantageous as it avoids harsher conditions required by other deoxygenation techniques and has proven effective for producing various biologically important polycyclic aromatic hydrocarbons (PAHs). wikipedia.org

Table 1: Key Aspects of the Deoxygenation Synthesis

| Feature | Description | Reference |

|---|---|---|

| Core Reaction | Cycloaddition followed by deoxygenation of an arene 1,4-endoxide. | researchgate.net |

| Key Reagent | Trimethylsilyl iodide (generated in situ). | researchgate.netgoogle.com |

| Precursors | A furan and a substituted dimethyl-1-naphthyne. | researchgate.net |

| Key Advantage | Mild and efficient conditions, with general applicability for PAH synthesis. | researchgate.netwikipedia.org |

Polyphosphoric Acid Catalyzed Cyclization Reactions

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, serving as both an effective acid catalyst and a dehydrating agent for condensation and cyclization reactions. sonar.ch Its application is prominent in the synthesis of polycyclic systems, including the phenanthrene core. PPA facilitates the cyclization by promoting the enolization of ketones and effecting the necessary dehydrative ring closure. sonar.ch

In the context of phenanthrene synthesis, PPA has been used to promote the intramolecular cyclization of various precursors. For instance, the cyclization of a 2-m-methoxyphenethyl-alcohol derivative with PPA yielded a hexahydro-7-methoxy-1,12-dimethylphenanthrene structure, demonstrating the reagent's capacity to construct the fundamental tricyclic framework. google.com Similarly, PPA has been employed in the cyclization of 2-(1-naphthyl)cycloalkylidene malonodinitriles to produce various aminophenanthrene carbonitriles, highlighting another pathway to the phenanthrene ring system. muni.cz These reactions underscore the utility of PPA in creating complex aromatic structures from appropriately designed acyclic or partially cyclized precursors.

Table 2: Examples of PPA-Catalyzed Cyclization for Phenanthrene-like Scaffolds

| Precursor Type | Product Type | Role of PPA | Reference |

|---|---|---|---|

| Phenethylcyclohexanol derivative | Octahydrophenanthrene-carboxylic acid | Catalyst and Dehydrating Agent | google.com |

Synthetic Routes to Functionalized this compound Precursors and Analogues

The design of photoactivatable derivatives of this compound, often termed "caged" compounds, allows for precise spatiotemporal control over the release of the active molecule. This is achieved by attaching a photolabile protecting group (PPG) to a functional handle on the phenanthrene skeleton. wikipedia.orgnih.gov The PPG renders the molecule inert until it is cleaved by irradiation with light of a specific wavelength, thereby releasing the parent compound. wikipedia.org

A viable synthetic strategy involves a two-step process. First, a functionalized version of this compound is prepared, such as a hydroxylated derivative (e.g., 1-hydroxymethyl-4-methylphenanthrene), as discussed in the following section. Second, a suitable PPG is attached to the hydroxyl group. wikipedia.orggoogle.com Commonly used PPGs include those based on o-nitrobenzyl or coumarin (B35378) scaffolds, which are known to be removable under UV irradiation. sonar.chnih.gov For instance, reacting a hydroxylated this compound with an o-nitrobenzyl bromide derivative would yield a photoactivatable ether. This "caged" molecule would remain stable until photolysis is used to trigger the release of the active hydroxylated phenanthrene derivative. wikipedia.org This approach is a cornerstone of optochemical biology, enabling the study of biological processes with high precision. nih.gov

The study of polycyclic aromatic hydrocarbon toxicology and metabolism necessitates the availability of authentic analytical standards of their metabolic products. For alkylated PAHs such as this compound, metabolic transformations can occur through benzylic oxidation of the methyl groups or via oxidation on the aromatic rings. nih.gov These processes, often mediated by cytochrome P450 (CYP) enzymes, lead to the formation of hydroxylated metabolites, which can be further oxidized to form polycyclic aromatic acids (PAAs). nih.govsioc-journal.cn

Controlled exposure studies with Atlantic haddock have been undertaken to investigate the biotransformation of this compound. nih.gov The identification of metabolites in such studies relies on advanced analytical methods like liquid chromatography coupled to mass spectrometry (LC-MS). nih.gov To confirm and quantify these findings, the targeted synthesis of potential metabolites is essential. Key synthetic targets for this compound would include:

Hydroxylated derivatives: Such as 1-hydroxymethyl-4-methylphenanthrene or phenanthrene-diols.

Carboxylic acid derivatives (PAAs): Such as 1-carboxy-4-methylphenanthrene, resulting from the double benzylic hydroxylation of a methyl group. nih.govsioc-journal.cn

The preparation of these compounds provides the critical reference materials needed for accurate identification and quantification in complex biological matrices like bile or tissue extracts. nih.gov

Table 3: Potential Metabolically Relevant Derivatives of this compound

| Parent Compound | Potential Metabolite Class | Example Synthetic Target | Metabolic Pathway | Reference |

|---|---|---|---|---|

| This compound | Hydroxylated Metabolite | 1-Hydroxymethyl-4-methylphenanthrene | Benzylic Oxidation | nih.gov |

| This compound | Polycyclic Aromatic Acid (PAA) | 1-Carboxy-4-methylphenanthrene | Further Benzylic Oxidation | nih.govsioc-journal.cn |

Iii. Chemical Reactivity and Transformation Mechanisms of 1,4 Dimethylphenanthrene

Fundamental Organic Reactions of the Phenanthrene (B1679779) Moiety

The phenanthrene nucleus in 1,4-dimethylphenanthrene undergoes reactions characteristic of polycyclic aromatic hydrocarbons (PAHs), including electrophilic substitutions and, under certain conditions, nucleophilic additions.

The general mechanism involves the attack of an electrophile (E+) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. uoanbar.edu.iq A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity and yielding the substituted product. uoanbar.edu.iq

Below is a table summarizing common EAS reactions and the likely substitution patterns on this compound.

| Reaction | Reagents & Catalyst | Electrophile | Expected Products on this compound |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ (Nitronium ion) | Substitution occurs, leading to a mixture of nitro-1,4-dimethylphenanthrenes. The directing effect of the methyl groups favors substitution at C2 and C3, while the inherent reactivity of the phenanthrene core also allows for substitution at other positions, notably C9 or C10. libretexts.orglibretexts.org |

| Halogenation | Br2 or Cl2, FeBr3 or FeCl3 | Br+ or Cl+ | Yields a mixture of bromo- or chloro-1,4-dimethylphenanthrenes. The 9,10-bond is susceptible to addition, but under EAS conditions, substitution is favored. libretexts.org |

| Sulfonation | Fuming H2SO4 | SO3 | Produces 1,4-dimethylphenanthrenesulfonic acids. The position of sulfonation on phenanthrene is notably sensitive to reaction temperature, leading to different isomers under kinetic vs. thermodynamic control. libretexts.org |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl3 (Alkylation) or RCOCl/AlCl3 (Acylation) | R+ (Carbocation) or RCO+ (Acylium ion) | Introduces alkyl or acyl groups. The choice of solvent can significantly influence the position of substitution in phenanthrene acylations. libretexts.org Due to the activating nature of the existing methyl groups, poly-substitution is a potential side reaction. youtube.com |

Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic systems like this compound, as the incoming nucleophile is repelled by the high electron density of the π-system. Such reactions typically require the presence of strong electron-withdrawing groups on the ring or extremely harsh reaction conditions, such as those that proceed through a benzyne (B1209423) intermediate. youtube.com

However, nucleophilic addition reactions are more plausible, particularly with strong nucleophiles like organolithium reagents. nih.gov These reactions can lead to a loss of aromaticity in one of the rings. nih.gov The most likely site for such an attack on the phenanthrene core is the 9,10-bond, given its pronounced alkene-like character. libretexts.org The reaction of organolithium species with aromatic lactones has been shown to result in 1,4-addition with dearomatization, a process that could be analogous to potential reactions with this compound under similar conditions. nih.gov

Oxidative Transformation Pathways

The phenanthrene core is susceptible to oxidation, which can proceed through controlled chemical methods or radical-mediated mechanisms. These transformations are significant both in synthetic chemistry and in understanding the environmental and biological fate of the compound.

The oxidation of phenanthrenes is an effective method for preparing phenanthrene-9,10-diones (also known as phenanthrenequinones). thieme-connect.de These compounds are benzo-fused o-quinones and are important synthetic intermediates. thieme-connect.de For this compound, the expected product of controlled oxidation is this compound-9,10-dione.

The reaction typically involves strong oxidizing agents. While this method is direct, challenges can include site selectivity and the tolerance of other functional groups to the harsh oxidative conditions. thieme-connect.de Other quinone isomers, such as the phenanthrene-4,5-quinone, are generally unstable and difficult to synthesize, making the 9,10-dione the predominant product. nih.gov

| Oxidizing Agent | Typical Product from this compound | Notes |

|---|---|---|

| Chromium(VI) reagents (e.g., CrO3, K2Cr2O7) | This compound-9,10-dione | A common and effective method for oxidizing phenanthrenes to the corresponding 9,10-dione. thieme-connect.de |

| Manganese(VII) reagents (e.g., KMnO4) | This compound-9,10-dione | Another strong oxidant used for this transformation. thieme-connect.de Can sometimes lead to ring cleavage under harsh conditions. |

| Osmium(VIII) reagents (e.g., OsO4) | This compound-9,10-dione | An effective, though expensive and toxic, oxidant for this purpose. thieme-connect.de |

| Iodylbenzene | This compound-9,10-dione | A less common organic oxidant that can also be employed for the synthesis of phenanthrenequinones. thieme-connect.de |

Radical-mediated oxidation can be initiated by various species, such as hydroxyl radicals, and is a key pathway in atmospheric degradation and biological metabolism. nih.govyoutube.com The mechanism typically involves the formation of an unstable radical intermediate, which then reacts further to yield oxidized products. nih.gov

Recent research has demonstrated that this compound undergoes biotransformation in marine organisms. uib.nonih.gov In a study on Atlantic haddock, exposure to this compound led to the formation of polycyclic aromatic acid (PAA) metabolites. uib.nonih.gov This indicates an oxidative pathway where one or both of the methyl groups are oxidized to carboxylic acid groups. This process is crucial for understanding the ecotoxicology of alkylated PAHs in oil-polluted environments. uib.no

Reductive Transformation Pathways

The phenanthrene ring system can be fully or partially reduced under various conditions. The most common method is catalytic hydrogenation, where the extent of reduction is controlled by the catalyst, pressure, and temperature. The 9,10-bond, with its higher double-bond character, is the most susceptible to reduction.

Initial reduction of this compound yields 1,4-dimethyl-9,10-dihydrophenanthrene. This transformation can be achieved using palladium-based catalysts. espublisher.comespublisher.com More forceful conditions, employing catalysts like platinum or rhodium, can lead to the reduction of the terminal rings, eventually producing various octahydrophenanthrene isomers. espublisher.comespublisher.com These reduced forms are important core structures in various natural products. espublisher.comespublisher.com

| Reagents and Conditions | Primary Product | Degree of Reduction |

|---|---|---|

| H2, Pd/C, Ethanol, rt | 1,4-Dimethyl-9,10-dihydrophenanthrene | Partial (Reduction of the 9,10-bond) |

| H2, PtO2, Acetic Acid, High Pressure | 1,4-Dimethyl-1,2,3,4,9,10,11,12-octahydrophenanthrene (mixture of isomers) | Extensive (Reduction of multiple rings) |

| Na, Liquid NH3, Ethanol (Birch Reduction) | 1,4-Dimethyl-9,10-dihydrophenanthrene | Partial (Selective reduction of the central ring) |

Catalytic Hydrogenation and Dihydro/Tetrahydro Derivative Formation

Catalytic hydrogenation is a fundamental process for reducing the aromatic rings of polycyclic aromatic hydrocarbons (PAHs) like this compound. This reaction involves the addition of hydrogen (H₂) across the double bonds in the presence of a metal catalyst, leading to partially or fully saturated products. The extent of hydrogenation depends on the reaction conditions, including temperature, pressure, and the choice of catalyst. libretexts.org

Detailed research on the hydrogenation of the parent compound, phenanthrene, provides a strong model for the expected reactivity of this compound. The reaction typically proceeds in a stepwise manner. The initial and most rapid hydrogenation occurs at the central ring across the C9 and C10 positions, which possess the highest double-bond character, to form 9,10-dihydro-1,4-dimethylphenanthrene. mdpi.comchempedia.info

Further hydrogenation reduces one of the terminal rings. For unsubstituted phenanthrene, this leads to the formation of 1,2,3,4-tetrahydrophenanthrene. scientific.net Subsequent hydrogenation steps can yield various octahydrophenanthrene isomers and ultimately the fully saturated perhydrophenanthrene. scientific.netresearchgate.net The process involves complex reaction networks where partially hydrogenated products can undergo further saturation or isomerization depending on the catalyst and conditions. mdpi.com

A variety of catalysts are effective for this transformation, including nickel-, palladium-, platinum-, and ruthenium-based systems. chempedia.infooup.comrsc.org Ruthenium nanoparticles, for instance, have been shown to be efficient catalysts for the partial hydrogenation of PAHs under mild conditions. rsc.org The choice of catalyst can influence the selectivity towards specific hydrogenated derivatives. For example, under certain conditions, Raney nickel and palladium catalysts favor the initial formation of the dihydro product. chempedia.infooup.com

Table 1: Representative Conditions for Catalytic Hydrogenation of Phenanthrene Derivatives This table is based on data for the parent compound, phenanthrene, and serves as a model for the analogous reactions of this compound.

| Catalyst | Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| NiW/Al₂O₃ | High Temperature and Pressure | Dihydrophenanthrene (DHP), Tetrahydrophenanthrene (THP), Octahydrophenanthrene (OHP), Perhydrophenanthrene (PHP) | scientific.net |

| Ruthenium (Ru) Nanoparticles | Mild Temperature and H₂ Pressure | Selective partial hydrogenation, e.g., 9,10-Dihydrophenanthrene | rsc.org |

| Raney Nickel | Mild Conditions | 9,10-Dihydrophenanthrene, Tetrahydro- and Octahydro-derivatives | chempedia.infooup.com |

| Palladium on Charcoal (Pd/C) | Room Temperature | Primarily 9,10-Dihydrophenanthrene | oup.com |

| Chrysotile/NiTi | 420 °C, 4.0 MPa H₂ | Dihydrophenanthrene, Tetrahydronaphthalene | mdpi.com |

Metal Hydride Reductions

Metal hydride reductions, utilizing reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are powerful methods for the reduction of polar functional groups. masterorganicchemistry.comorganic-chemistry.org These reagents act as a source of the nucleophilic hydride ion (H⁻). numberanalytics.comnumberanalytics.com

The primary application of LiAlH₄ and NaBH₄ in organic synthesis is the reduction of carbonyl compounds (aldehydes, ketones), carboxylic acids, esters, and amides. numberanalytics.comyoutube.com For instance, aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively. youtube.com LiAlH₄ is a particularly strong reducing agent, capable of reducing even carboxylic acids and esters to primary alcohols, whereas NaBH₄ is milder and more selective, typically only reducing aldehydes and ketones. masterorganicchemistry.commdma.ch

However, the aromatic rings of polycyclic aromatic hydrocarbons like this compound are generally inert to reduction by metal hydrides such as LiAlH₄ and NaBH₄ under standard reaction conditions. jsynthchem.com The carbon-carbon double bonds within an aromatic system are electron-rich and are not electrophilic enough to react with the nucleophilic hydride ion. quora.com These reagents selectively attack the polarized, electrophilic carbon atom of a carbonyl group or other similar functional groups. numberanalytics.com While some activated double bonds conjugated to carbonyl groups can be reduced by LiAlH₄, the stable, delocalized π-electron system of phenanthrene lacks the necessary activation for hydride attack. ni.ac.rs

Therefore, attempting to react this compound with LiAlH₄ or NaBH₄ would not be expected to result in the formation of dihydro or tetrahydro derivatives. The aromatic core would remain intact.

Table 2: General Reactivity of Metal Hydrides with Various Functional Groups

| Functional Group | Reactivity with NaBH₄ | Reactivity with LiAlH₄ |

|---|---|---|

| Aldehyde | Yes | Yes |

| Ketone | Yes | Yes |

| Ester | No | Yes |

| Carboxylic Acid | No | Yes |

| Amide | No | Yes |

| Aromatic Hydrocarbon (e.g., Phenanthrene Ring) | No | No |

Iv. Advanced Spectroscopic Characterization and Analytical Methodologies for 1,4 Dimethylphenanthrene

Vibrational Spectroscopy for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy is a powerful tool for probing the specific bonds and functional groups within a molecule. For complex PAHs, gas-phase studies combined with theoretical calculations are often necessary for accurate spectral interpretation.

The acquisition of high-resolution infrared (IR) spectra of dimethylphenanthrenes (DMPs) in the gas phase is essential for detailed analysis, as it minimizes intermolecular interactions that can broaden and shift spectral bands. The experimental protocol for compounds like DMPs, which have low vapor pressures, involves using a heated, long-path-length gas cell. acs.orgnih.gov

Typically, a solid sample of the DMP is placed within the cell, which is then heated to increase the compound's vapor pressure; for DMPs, a temperature of 110 °C has been utilized. acs.orgnih.govacs.org To ensure uniform pressure and prevent sample condensation on optical components, an inert carrier gas such as Argon may be introduced. acs.org The IR spectra are recorded using a high-resolution Fourier Transform Infrared (FT-IR) spectrometer. For instance, studies on DMP isomers have recorded spectra in the 400 to 4000 cm⁻¹ range with a spectral resolution of 0.5 cm⁻¹. acs.orgnih.govacs.org The spectrometer and cell are often purged with dry nitrogen to minimize interference from atmospheric water vapor, which can have overlapping absorption bands. acs.org

While specific experimental spectra for 1,4-dimethylphenanthrene are not detailed in the cited literature, the established protocols for other isomers such as 1,9-DMP, 2,4-DMP, and 3,9-DMP are directly applicable. nih.govacs.org The resulting spectra are characterized by bands corresponding to aromatic C-H stretching, aliphatic C-H stretching of the methyl groups, C-C stretching within the aromatic rings, and various in-plane and out-of-plane bending vibrations.

Table 1: Representative Gas-Phase Infrared Spectral Assignments for a Dimethylphenanthrene Isomer (2,4-DMP)

| Observed Frequency (cm⁻¹) | Assignment | Vibrational Mode Type |

| ~3060 | Aromatic C-H Stretch | Stretching |

| ~2925 | Methyl (CH₃) Symmetric Stretch | Stretching |

| ~1610 | Aromatic C-C Stretch | Ring Stretching |

| ~1450 | Methyl (CH₃) Asymmetric Deformation | Bending / Deformation |

| ~880 | Aromatic C-H Out-of-Plane Bend (duo) | Bending / Wagging |

| ~750 | Aromatic C-H Out-of-Plane Bend (quartet) | Bending / Wagging |

Note: This table is illustrative and based on general data for dimethylphenanthrenes. Specific frequencies for this compound may vary.

While quantum chemical calculations, such as Density Functional Theory (DFT), can predict harmonic and anharmonic vibrational frequencies, direct assignments based on these calculations alone can be ambiguous for complex molecules. nih.govacs.org A more accurate and reliable approach is the Scaled Quantum Mechanical (SQM) force field analysis. nih.govacs.org This method refines the theoretically calculated vibrational force field to better match the experimentally observed spectrum.

The process begins with a geometry optimization and frequency calculation for the molecule, commonly using a DFT method like B3LYP with a basis set such as 6-311G**. acs.orgnih.gov The resulting Cartesian force field matrix from this quantum calculation is then transformed into a matrix of force constants defined in a set of nonredundant local coordinates (e.g., bond stretches, angle bends, torsions). Instead of scaling the frequencies directly, the SQM method applies a limited number of scale factors to the force constants themselves. nih.govacs.org These scale factors are optimized to achieve the best possible agreement between the calculated vibrational frequencies and the experimentally measured ones in a least-squares fitting procedure. This scaled force field provides a more physically meaningful representation of the molecule's potential energy surface and leads to more definitive vibrational assignments. nih.govresearchgate.net

A key output of the SQM force field analysis is the Potential Energy Distribution (PED). nih.govacs.org The PED provides a quantitative description of the nature of each vibrational normal mode, which corresponds to an observed band in the IR spectrum. It decomposes each mode into the percentage contributions from the various local coordinates (stretches, bends, etc.). nih.gov

For example, a band in the C-H stretching region might have a PED indicating it is 95% C-H stretch and 5% C-C-H bend. Another mode in the fingerprint region might be a complex mixture, such as 40% C-C stretch, 30% C-C-H in-plane bend, and 30% C-C-C ring deformation. This level of detail is invaluable for resolving ambiguities where multiple vibrations occur at similar frequencies and allows for a precise understanding of the motion associated with each spectral feature. nih.govacs.org

Table 2: Example of a Potential Energy Distribution (PED) for a Vibrational Mode

| Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

| ~1450 | Methyl Bend | 85% CH₃ asymmetric deformation, 10% C-C stretch, 5% H-C-C bend |

Note: This is a hypothetical example to illustrate the concept of PED analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR provide complementary information to fully elucidate the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electronic environment, particularly the deshielding effect of the aromatic ring currents. docbrown.infolibretexts.org The aromatic region would likely feature a series of complex multiplets. The proton at the C5 position is expected to be significantly deshielded (shifted downfield) due to steric compression from the methyl group at the C4 position, a characteristic feature of "bay-region" interactions in PAHs.

The two methyl groups (at C1 and C4) are in chemically non-equivalent environments and should therefore appear as two separate singlets in the aliphatic region of the spectrum. The integration of the signals would correspond to the number of protons in each environment (e.g., 6H for the two methyl groups combined, and 8H for the aromatic protons).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ at C1 | ~2.5 - 2.8 | Singlet | 3H |

| CH₃ at C4 | ~2.7 - 3.0 | Singlet | 3H |

| Aromatic Protons | ~7.5 - 8.9 | Multiplet | 8H |

Note: These are predicted values based on general principles and data from analogous compounds like 1,4-dimethylnaphthalene. chemicalbook.com Actual experimental values may differ.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Due to the lack of symmetry in this compound, all 16 carbon atoms are chemically distinct and should give rise to 16 separate signals. The sp³-hybridized carbons of the two methyl groups would appear upfield, typically in the 20-30 ppm range. The 14 sp²-hybridized aromatic carbons would resonate downfield, generally between 120 and 140 ppm. chemicalbook.com The quaternary carbons (those not bonded to a hydrogen, i.e., C1, C4, and the four carbons at the ring junctions) are typically weaker in intensity.

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from the 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons within the aromatic rings, helping to assign specific protons in the complex multiplet region.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning the quaternary carbons by observing their correlation to nearby protons.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, offers insights into the conjugated π-electron system of this compound.

The UV-Vis spectrum of phenanthrene (B1679779) and its derivatives is characterized by distinct absorption bands arising from π→π* transitions. For aromatic compounds like phenanthrene, these transitions typically result in multiple absorption bands. youtube.comlibretexts.org The presence of methyl groups, as in this compound, can cause a bathochromic (red) shift, a shift to longer wavelengths, in the absorption maxima compared to the parent phenanthrene molecule. libretexts.org This is attributed to the electron-donating nature of the alkyl groups, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the electronic transition.

The absorption spectrum of phenanthrene in a solvent like hexane (B92381) typically displays three main absorption bands. youtube.com The introduction of methyl groups can lead to shifts in the positions of these bands.

Table 1: Representative UV-Vis Absorption Maxima for Phenanthrene Derivatives

| Compound | Absorption Band I (nm) | Absorption Band II (nm) | Absorption Band III (nm) |

|---|---|---|---|

| Phenanthrene | ~252 | ~293 | ~340 |

Note: The exact absorption maxima for this compound can vary slightly depending on the solvent used.

Fluorescence spectroscopy is a highly sensitive technique for studying the electronic properties of aromatic compounds. Upon excitation with UV light, this compound will emit light at a longer wavelength as it returns from an excited electronic state to the ground state. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. youtube.com

The quantum yield is influenced by the rates of all deactivation processes from the excited state, including fluorescence, intersystem crossing, and internal conversion. youtube.com For many polycyclic aromatic hydrocarbons (PAHs), fluorescence is a significant deactivation pathway. The quantum yield can be determined experimentally by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

Table 2: Illustrative Fluorescence Data for Aromatic Compounds

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Quinine Sulfate (in 0.1 M H₂SO₄) | 350 | 450 | 0.54 |

| Phenanthrene | ~295 | ~350, ~365 | ~0.13 |

Note: The quantum yield of this compound is expected to be comparable to other methylated phenanthrenes but may be influenced by steric interactions of the methyl groups.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common method used to generate a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum serves as a "molecular fingerprint."

The molecular ion peak for this compound (C₁₆H₁₄) will appear at an m/z corresponding to its molecular weight (206.27 g/mol ). nih.gov The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for alkylated PAHs involve the loss of a methyl group (CH₃•), resulting in a prominent peak at M-15. Further fragmentation can occur through the loss of other alkyl fragments or rearrangement processes.

Table 3: Predicted Mass Spectral Fragmentation of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 206 | [C₁₆H₁₄]⁺• | Molecular Ion (M⁺) |

| 191 | [C₁₅H₁₁]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion |

| 176 | [C₁₄H₈]⁺• | Loss of two methyl radicals |

Note: The relative intensities of these fragments are crucial for structural confirmation.

Hyphenated Analytical Techniques for Complex Mixture Analysis

In environmental and geological samples, this compound often coexists with its numerous isomers. tandfonline.com Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of such complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. As the separated components elute from the column, they enter the mass spectrometer for detection and identification.

GC-MS allows for the separation of different dimethylphenanthrene isomers, which often have very similar boiling points. tandfonline.com The retention time in the gas chromatogram provides a means of distinguishing between isomers, while the mass spectrum confirms their identity. mdpi.comresearchgate.net However, complete resolution of all isomers can be challenging, and some may co-elute. tandfonline.com

Gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) is a powerful complementary technique to GC-MS, particularly for distinguishing between isomers that may have similar mass spectra. tandfonline.comnih.govmdpi.com While mass spectrometry provides information on the molecular weight and fragmentation, FTIR spectroscopy provides information about the vibrational modes of the molecule, which are unique to its specific structure. mdpi.comresearchgate.net

As components elute from the GC column, they pass through a light pipe or are deposited onto a cooled surface where their infrared spectrum is recorded. nih.govmdpi.com Since each dimethylphenanthrene isomer has a unique infrared spectrum, GC-FTIR can be used to differentiate and quantify co-eluting isomers by analyzing the combined spectrum. tandfonline.com This technique is particularly valuable for resolving ambiguities that may arise from GC-MS analysis alone. nih.gov

High-Performance Liquid Chromatography (HPLC) Coupled with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is a highly sensitive and selective method for the determination of PAHs like this compound. fda.gov This technique is particularly well-suited for aromatic compounds that exhibit native fluorescence. The principle involves the physical separation of the analyte from a mixture by passing it through a column packed with a stationary phase, followed by its detection based on the emission of light after excitation at a specific wavelength. hplc.eu

For the analysis of PAHs, reversed-phase HPLC is commonly employed, typically using a polymeric C18 stationary phase designed for robust separation. fda.gov A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water allows for the effective resolution of various PAHs, including alkylated homologs, within a single analytical run. fda.gov

The key to the high sensitivity of this method lies in the fluorescence detector. By selecting specific excitation and emission wavelengths, analysts can minimize background interference and enhance the signal for the target compound. hplc.eu For a group of PAHs, multiple emission wavelengths may be monitored during the chromatographic run to ensure optimal detection for all compounds. fda.govtecnofrom.com For instance, a general screening method for PAHs might use an excitation wavelength of 260 nm, while monitoring emissions at several wavelengths to detect parent PAHs and their alkylated derivatives, which generally fluoresce at similar wavelengths to the parent compound. fda.gov

Table 1: Typical HPLC-FLD Parameters for PAH Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Zorbax Eclipse PAH (e.g., 4.6 x 50 mm, 1.8 µm) | Provides high-resolution separation of PAH isomers. fda.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds with varying polarities effectively. fda.gov |

| Flow Rate | 0.8 mL/min | Controls the speed of separation and retention times. fda.gov |

| Excitation λ | 260 nm | Excites the aromatic system of PAHs. fda.govhplc.eu |

| Emission λ | Programmed (e.g., 352, 420, 460 nm) | Allows for sensitive and selective detection of different PAHs as they elute. fda.govtecnofrom.com |

| Detector Gain | Optimized (e.g., PMT Gain 13) | Maximizes sensitivity for low concentration ranges. fda.gov |

This methodology has been successfully applied to screen for and determine the presence of PAHs in various complex matrices, including seafood, where sample preparation often involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure. fda.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For even greater specificity and confirmation, chromatography is often coupled with tandem mass spectrometry (MS/MS). Both Gas Chromatography (GC) and Liquid Chromatography (LC) serve as the separation front-end to a mass spectrometer, which acts as a highly specific detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for analyzing less volatile or thermally sensitive metabolites of PAHs. Recent studies have utilized advanced techniques like Ion Mobility Quadrupole Time-Of-Flight Mass Spectrometry (IMS-Q-TOF MS) coupled with LC to investigate the biotransformation of this compound in biological systems. uib.nonih.gov This four-dimensional analysis (retention time, ion mobility, precursor ion m/z, and fragment ion m/z) provides a high degree of confidence in the tentative identification of novel metabolites, such as polycyclic aromatic acids (PAAs), which had not previously been detected in fish exposed to this compound. uib.nonih.gov The direct injection of aqueous samples often possible with LC-MS/MS reduces the need for extensive sample preparation. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent chromatographic resolution, separating isomers that may be difficult to resolve by LC. researchgate.net The use of tandem mass spectrometry significantly reduces matrix interference, which is a common challenge in complex samples. researchgate.net Techniques such as using analyte protectants derived from plant matrices have been shown to safeguard target compounds from thermal degradation in the GC injector, thereby enhancing signal intensity and improving detection limits. researchgate.net

Table 2: Comparison of GC-MS/MS and LC-MS/MS for this compound Analysis

| Feature | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Analytes | Volatile/Semi-volatile compounds (e.g., parent PAHs) | Non-volatile, polar, thermally labile compounds (e.g., PAH metabolites) plos.org |

| Sample Prep | Often requires derivatization for polar analytes; extraction needed. | Often simpler, direct injection of aqueous samples possible. researchgate.net |

| Separation | High-resolution separation of isomers. | Complemented by MS for specificity; co-elution can be an issue. researchgate.net |

| Sensitivity | Very high, can reach sub-picogram levels. researchgate.net | High, but can be affected by matrix effects (ion suppression/enhancement). plos.org |

| Key Advantage | Excellent for isomer separation and established libraries for identification. | Ideal for analyzing polar metabolites without derivatization. uib.nonih.gov |

Both techniques are instrumental in modern analytical laboratories for the trace analysis of pollutants and their metabolic products in various matrices, from environmental samples to biological tissues. researchgate.netnih.gov

Multidimensional Chromatography Approaches for Enhanced Separation

The analysis of this compound in environmental or biological samples is often complicated by the presence of a multitude of other PAHs and structurally similar isomers. Standard single-column chromatography may fail to provide the necessary resolution to separate all components of interest. Multidimensional chromatography (MDC) offers a powerful solution to this challenge by employing multiple separation mechanisms to increase peak capacity and resolution. mdpi.com

MDC involves the transfer of one or more fractions from a primary chromatographic column to a second, different column for further separation. mdpi.com This can be done in a comprehensive manner (LCxLC, GCxGC) or via a "heart-cutting" approach, where only a specific, unresolved portion of the eluent from the first dimension is sent to the second dimension. researchgate.net

The key to a successful MDC separation is the use of orthogonal columns, meaning the stationary phases separate analytes based on different chemical or physical properties (e.g., polarity and size). researchgate.net This approach dramatically increases the separation power, allowing for the isolation of target analytes from highly complex matrices. For instance, a non-polar column could be used in the first dimension to separate PAHs by their degree of alkylation, followed by a second dimension separation on a shape-selective column to resolve isomers like this compound from its counterparts. This enhanced separation is critical for accurate identification and quantification, especially when dealing with trace-level contaminants in food or environmental samples. mdpi.com

Methodological Developments for Accurate Quantitation in Environmental Samples

Accurate quantitation of this compound in environmental samples such as soil, water, and air is essential for risk assessment and understanding its environmental fate. nih.gov Methodological developments focus on overcoming challenges related to low concentrations, complex matrices, and the physicochemical properties of the analyte.

A crucial aspect is the development of robust sample preparation and extraction techniques. This includes methods like modified QuEChERS for solid samples and solid-phase extraction (SPE) for aqueous samples, which aim to efficiently extract the analyte while minimizing co-extraction of interfering substances. fda.gov

For quantitation, it is vital to establish reliable calibration curves and determine the method's limits of detection (LOD) and quantitation (LOQ). wur.nl A developed HPLC-FLD method for aromatic pollutants reported LODs ranging from 2 to 70 µg/L, demonstrating the sensitivity achievable for this class of compounds. wur.nl In complex environmental systems like soil, the quantitation must also account for the compound's partitioning between different phases (solid, aqueous, gas). nih.gov This can involve measuring sorption isotherms to understand how strongly the compound binds to soil organic matter, which influences its bioavailability and the accuracy of concentration measurements in soil water or air. nih.gov

Table 3: Method Validation Parameters for Aromatic Hydrocarbon Analysis in Water

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Linearity (R²) | The correlation coefficient of the calibration curve. | >0.99 | wur.nl |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 2 - 70 µg/L | wur.nl |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | 6 - 210 µg/L | wur.nl |

| Precision | The closeness of agreement between independent test results. Often expressed as Relative Standard Deviation (RSD). | <15% RSD | researchgate.net |

| Recovery | The percentage of the true amount of analyte that is detected by the analytical method. | 77.9% - 116.7% | plos.org |

Furthermore, comparing results from different analytical platforms, such as GC/MS and LC/MS-MS, can provide a more comprehensive and validated understanding of contaminant levels. For instance, a comparison study on groundwater samples showed that while both methods yielded comparable results for many analytes, they could also be complementary in resolving co-elutions present in one method but not the other. researchgate.net Such rigorous methodological development ensures that data on environmental contamination are reliable and accurate.

V. Theoretical and Computational Investigations of 1,4 Dimethylphenanthrene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and predicting various molecular properties of 1,4-dimethylphenanthrene.

Density Functional Theory (DFT) has become a standard method for the geometry optimization and calculation of vibrational frequencies of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. academie-sciences.frresearchgate.net For this compound, DFT methods are employed to determine the most stable molecular conformation by finding the minimum energy structure on the potential energy surface. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results that are in good agreement with experimental data. mdpi.comsioc-journal.cn

Geometry optimization of this compound using DFT typically starts with an initial structure, which is then iteratively refined to minimize the forces on each atom. chemrxiv.org The planarity of the phenanthrene (B1679779) core is a key feature, although the presence of the methyl groups can introduce minor distortions. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency analysis is performed. sioc-journal.cnresearchgate.net This calculation not only predicts the infrared (IR) and Raman spectra of the molecule but also confirms that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies. sioc-journal.cn However, studies on other substituted arenes have shown that some DFT methods can be unreliable for molecules containing methyl groups, occasionally predicting imaginary frequencies. sioc-journal.cn Therefore, careful selection of the computational method is paramount.

Table 1: Representative Calculated Geometrical Parameters for Phenanthrene Core (Illustrative) Note: This table is illustrative and based on general knowledge of phenanthrene derivatives. Specific calculated values for this compound would require a dedicated DFT study.

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-C Bond Length (aromatic) | 1.36 - 1.46 | B3LYP/6-31G(d) |

| C-C Bond Length (C-CH3) | ~1.51 | B3LYP/6-31G(d) |

| C-H Bond Length | ~1.08 | B3LYP/6-31G(d) |

| C-C-C Bond Angle (in ring) | ~120 | B3LYP/6-31G(d) |

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data, including Nuclear Magnetic Resonance (NMR) and UV-Vis spectra.

Solid-state ¹H NMR spin-lattice relaxation studies of polycrystalline this compound have been conducted across a range of frequencies and temperatures. aip.orgbrynmawr.edunih.gov These experiments show that the relaxation process is non-exponential, which is characteristic of relaxation caused by the rotation of methyl groups. aip.orgnih.govgithub.io The relaxation rates associated with the 1- and 4-methyl groups are well-separated by temperature, allowing for detailed analysis of the intramolecular and intermolecular interactions that dictate the barriers to methyl group rotation. aip.orgbrynmawr.edunih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.netsoton.ac.ukmdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the position and intensity of absorption bands. researchgate.netmjcce.org.mkrsc.org For phenanthrene derivatives, these calculations help to understand how substituents like methyl groups influence the electronic transitions, which are typically π-π* in nature. consensus.app The choice of functional is again critical, with range-separated hybrids often providing more accurate results for aromatic systems. soton.ac.ukrsc.org

Table 2: Theoretical Spectroscopic Data for this compound and Related Compounds Note: This table includes a mix of experimental and theoretical data to illustrate the scope of computational spectroscopy.

| Spectroscopic Parameter | Finding/Value | Method/Reference |

|---|---|---|

| ¹H NMR Spin-Lattice Relaxation | Non-exponential relaxation observed, attributed to the rotation of the two methyl groups. nih.govgithub.io | Experimental and modeled data. aip.orgbrynmawr.edu |

| UV-Vis Absorption (λmax) | Calculations for halogenated phenanthrenes show shifts in λmax upon substitution, a similar principle applies to methylation. consensus.app | TD-DFT. consensus.app |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, providing insights into its conformational landscape and interactions with its environment over time. rsc.orgnih.govyoutube.com While the phenanthrene core is relatively rigid, the methyl groups possess rotational freedom. MD simulations can track the rotation of these methyl groups and the subtle flexing of the aromatic system. aip.orgbrynmawr.edunih.gov

These simulations are particularly useful for understanding how the molecule behaves in different phases, such as in solution or in the solid state. For instance, MD can be used to model the aggregation behavior of phenanthrene derivatives in solution or their adsorption onto surfaces. mdpi.comresearchgate.net The choice of force field is a critical aspect of MD simulations, as it determines the potential energy of the system and thus the accuracy of the simulated dynamics. mdpi.com

Crystal Structure Prediction and Polymorphism Studies

Computational methods for crystal structure prediction (CSP) are utilized to identify the most stable crystalline arrangements of this compound from its molecular structure alone. rsc.org These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their lattice energies, which are often calculated using a combination of force fields and DFT. rsc.org

For related molecules like 4,5-dimethylphenanthrene, CSP workflows using random structure generation (Genarris) and genetic algorithms (GAtor) have successfully identified the experimental crystal structure as the most stable one. rsc.org Such studies also explore the possibility of polymorphism, which is the existence of multiple crystal forms of the same compound. rsc.org Different polymorphs can have distinct physical properties, and CSP can help identify potentially accessible polymorphs that might be close in energy to the known crystal structure. rsc.org The experimental crystal structure of this compound serves as a crucial benchmark for validating the accuracy of these predictive methods. acs.org

Vi. Environmental Occurrence, Fate, and Biotransformation Research Involving 1,4 Dimethylphenanthrene

Occurrence and Distribution in Environmental Compartments

Presence in Petroleum-Derived Polycyclic Aromatic Hydrocarbon Mixtures

1,4-Dimethylphenanthrene is a recognized constituent of petroleum and petroleum-derived products. nih.govnih.gov As an alkylated polycyclic aromatic hydrocarbon (PAH), it is part of a complex mixture of hydrocarbons found in crude oil. nih.govnih.gov The concentration of alkylated PAHs, including dimethylphenanthrenes, in crude oil is often significantly higher than that of their parent, unsubstituted PAHs. nih.gov This prevalence makes the study of compounds like this compound critical for understanding the environmental footprint of petroleum contamination. nih.gov

Research has established that the hydrocarbon profile of petroleum includes various paraffinic, naphthenic, and aromatic compounds. nih.gov Among the aromatics, phenanthrenes and their alkylated derivatives are notable components. The presence and relative abundance of specific alkylated PAHs can serve as indicators for fingerprinting oil sources and assessing the extent of petrogenic (petroleum-derived) contamination in the environment.

Detection in Urban Air and Environmental Samples

While it is known that dimethylphenanthrenes are present in urban air as a result of combustion processes, specific identification and quantification of the this compound isomer in these environmental matrices are not widely reported in recent literature. copernicus.org Early evaluations noted that while humans are exposed to dimethylphenanthrenes in urban air, the 1,4-isomer had not been specifically identified. copernicus.org

Biotransformation Pathways in Biological Systems

Metabolism in Aquatic Organisms (e.g., Fish)

The metabolism of this compound has been investigated in aquatic organisms, providing insights into its biological fate. In fish, the biotransformation of PAHs is a critical detoxification process primarily occurring in the liver. This process involves Phase I and Phase II metabolic reactions.

Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce oxygen into the PAH structure, increasing its water solubility. nih.gov For alkylated PAHs like this compound, metabolic transformations can differ from non-alkylated PAHs, with a tendency for benzylic oxidations on the alkyl substituents rather than exclusively on the aromatic rings. nih.gov

Following Phase I, the resulting metabolites can undergo Phase II conjugation reactions, where they are covalently bonded to large polar molecules such as glutathione (B108866). nih.gov These conjugated metabolites are then more readily excreted from the organism, often via the bile. Studies on Atlantic haddock (Melanogrammus aeglefinus) have been instrumental in elucidating these pathways for this compound. nih.govnih.gov

Formation of Polycyclic Aromatic Acid (PAA) Metabolites

A significant metabolic pathway for alkylated PAHs, including this compound, in fish is the formation of polycyclic aromatic acids (PAAs). nih.govnih.gov This biotransformation has been demonstrated in Atlantic haddock exposed to this compound. nih.govnih.gov The process is thought to involve the oxidation of a methyl group on the phenanthrene (B1679779) ring to a carboxylic acid. nih.gov

The detection of PAA metabolites is significant as they can serve as potential biomarkers for assessing oil pollution in aquatic environments. nih.gov Research has successfully identified several tentatively identified PAA metabolites in the bile of Atlantic haddock following exposure to this compound, highlighting the importance of this metabolic route. nih.gov

Tentatively Identified Polycyclic Aromatic Acid (PAA) Metabolites of this compound in Atlantic Haddock Bile

| Metabolite | Chemical Formula | Description | Reference |

|---|---|---|---|

| Dimethyl-phenanthrene-carboxylic acid | C17H14O2 | A primary PAA metabolite formed through the oxidation of one of the methyl groups. | nih.gov |

| Hydroxy-dimethyl-phenanthrene-carboxylic acid | C17H14O3 | A further hydroxylated PAA metabolite, indicating additional Phase I metabolism on the aromatic ring. | nih.gov |

Elucidation of Mercapturic Acid Pathway (MAP) Metabolites

The mercapturic acid pathway (MAP) is a major detoxification route for xenobiotic compounds, including PAHs. nih.gov This pathway involves the conjugation of the compound or its epoxide metabolite with glutathione (GSH), followed by a series of enzymatic conversions to produce a final mercapturic acid (N-acetylcysteine conjugate) that is excreted. nih.gov

Research on Atlantic haddock has provided a unique insight into the MAP for this compound. A qualitative study detected metabolites representing the various stages of the MAP in the bile of fish exposed to this compound. This finding is notable as it demonstrates that this detoxification pathway is active for complex PAHs in fish.

The metabolites detected include conjugates with:

Glutathione (GSH)

Cysteinylglycine (Cys-Gly)

Cysteine (Cys)

N-acetylcysteine (NAC), the final mercapturic acid

This comprehensive detection of intermediates provides strong evidence for the complete mercapturic acid pathway being utilized in the biotransformation of this compound in this fish species.

Detected Mercapturic Acid Pathway (MAP) Conjugate Types for this compound in Atlantic Haddock

| Conjugate Type | Abbreviation | Stage in Pathway | Reference |

|---|---|---|---|

| Glutathione | GSH | Initial Conjugate | |

| Cysteinylglycine | Cys-Gly | Intermediate | |

| Cysteine | Cys | Intermediate | |

| Mercapturic Acid (N-acetylcysteine) | NAC | Final Product |

Role of Cytochrome P450 (CYP) Enzymes in Alkyl-PAH Metabolism

The biotransformation of alkylated polycyclic aromatic hydrocarbons (alkyl-PAHs), including this compound, is primarily initiated by the cytochrome P450 (CYP) monooxygenase system. mdpi.comnih.gov This superfamily of heme-containing enzymes plays a central role in Phase I metabolism, catalyzing the oxidation of xenobiotics to render them more water-soluble and facilitate their excretion. mdpi.comresearchgate.net For PAHs, this process is a double-edged sword; it is a critical step for detoxification, but it can also lead to metabolic activation, forming highly reactive intermediates capable of binding to cellular macromolecules like DNA. nih.govresearchgate.net

The key function of CYP enzymes in PAH metabolism is to introduce an oxygen atom into the aromatic structure, typically forming an epoxide. nih.govresearchgate.net This reaction is catalyzed by various CYP isoforms, with the CYP1, CYP2, and CYP3 families being the most prominent in xenobiotic metabolism. mdpi.comnih.gov Specifically, CYP1A1 and CYP1B1 are well-established as the principal enzymes involved in the metabolic activation of PAHs. nih.govresearchgate.net The expression of these enzymes can be induced by exposure to PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway. nih.govnih.gov

The metabolic process for an alkyl-PAH like this compound can proceed via two main pathways:

Aromatic Ring Oxidation: CYP enzymes catalyze the oxidation of the phenanthrene ring system to form arene oxides. These intermediates can be subsequently hydrolyzed by epoxide hydrolase to form dihydrodiols, which can be further oxidized by CYP enzymes to create highly reactive diol epoxides, the ultimate carcinogenic metabolites of many PAHs. nih.govresearchgate.net

Alkyl Side-Chain Oxidation: The methyl groups on the phenanthrene core can also be targeted by CYP enzymes. This oxidation results in the formation of hydroxymethyl derivatives, which can be further oxidized to aldehydes and carboxylic acids (polycyclic aromatic acids or PAAs). researchgate.netnih.gov Recent research has confirmed the biotransformation of this compound to its corresponding acid metabolites in Atlantic haddock. nih.gov

The specific CYP enzymes involved can determine whether the metabolic pathway leads to detoxification or activation. For instance, while some CYPs primarily produce precursors to carcinogenic diol-epoxides, others may generate less harmful hydroxylated metabolites that are more readily eliminated. nih.gov

Table 1: Key Cytochrome P450 Enzymes in PAH Metabolism

| Enzyme Family | Specific Isoform(s) | Role in PAH Metabolism | References |

| CYP1 | CYP1A1, CYP1B1 | Central to the metabolic activation of PAHs to epoxides and diol-epoxides. Expression is induced by PAHs via the Aryl Hydrocarbon Receptor (AhR). | nih.govresearchgate.net |

| CYP2 | CYP2A6, CYP2A13, CYP2C19 | Involved in the metabolic activation of various PAHs and related compounds. Can contribute to both bioactivation and detoxification pathways. | researchgate.netnih.gov |

| CYP3 | CYP3A4 | Contributes to the detoxification of PAHs by forming hydroxylated metabolites, facilitating elimination. | nih.gov |

Isomer-Specific Metabolic Preferences

The metabolism of PAHs exhibits significant isomer-specific preferences, where the structural arrangement of the aromatic rings and the position of alkyl substituents profoundly influence the rate and pathway of biotransformation. This specificity can lead to vastly different biological activities between closely related isomers.

A clear example of this is seen in the comparison of phenanthrene and its linear isomer, anthracene (B1667546). Research has demonstrated that phenanthrene is an effective activator of the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes, including CYP2B6. nih.gov In contrast, anthracene does not activate CAR. nih.gov This differential activation leads to phenanthrene-induced expression of metabolizing enzymes and subsequent hepatotoxicity in mice, effects not observed with anthracene exposure. nih.gov The study suggests that the "K-region," a specific stereochemical feature of the phenanthrene molecule, may be crucial for CAR activation. nih.gov

This principle of isomer-specific metabolism extends to alkylated PAHs. The position of methyl groups on the phenanthrene nucleus influences how the molecule fits into the active site of CYP enzymes, thereby dictating which metabolic pathways are favored. For instance, the metabolism of different dimethylphenanthrene isomers can result in varying proportions of ring-hydroxylated, diol, and side-chain oxidized metabolites. The specific pattern of metabolism will ultimately determine the toxicological profile of each isomer. While direct comparative studies on all dimethylphenanthrene isomers are limited, the established principles of isomerism in PAH metabolism strongly indicate that this compound will have a unique metabolic fate compared to other isomers like 1,7- or 3,4-dimethylphenanthrene.

Analytical Strategies for Environmental Metabolites in Biological Matrices

Detecting and quantifying the metabolites of this compound in complex biological matrices such as bile, urine, blood, and tissue is essential for exposure assessment and understanding its metabolic fate. researchgate.netnih.gov Given the low concentrations typically encountered, these analytical strategies require highly sensitive and selective methods involving extensive sample preparation. researchgate.netenv.go.jp

The general workflow for analyzing PAH metabolites involves several key steps:

Extraction: The initial step is to isolate the target metabolites from the biological sample. As PAHs and their metabolites are lipophilic, they are often concentrated in fatty tissues. helcom.fi Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and Soxhlet extraction. researchgate.netenv.go.jphelcom.fi For biological fluids, enzymatic hydrolysis (e.g., using enzymes from Helix pomatia) is often necessary to cleave conjugated metabolites (glucuronides and sulfates) back to their parent hydroxylated forms before extraction. researchgate.net

Clean-up/Purification: Biological extracts contain numerous interfering compounds, such as lipids, which must be removed. nih.gov This is typically achieved using adsorption chromatography with materials like silica (B1680970) gel or Florisil. nih.govenv.go.jp

Analysis and Detection: The purified extracts are then analyzed using high-resolution chromatographic techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for separating and identifying PAH metabolites. researchgate.netnih.gov Operating in selected ion monitoring (SIM) mode enhances sensitivity for trace-level detection. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with fluorescence or UV detectors, is another standard method. nih.govhelcom.fi Reversed-phase columns are commonly used with a gradient elution of solvents like acetonitrile (B52724) and water. helcom.fi

Advanced Mass Spectrometry: A recent study on the metabolism of this compound in Atlantic haddock utilized a sophisticated approach coupling liquid chromatography with Ion Mobility Quadrupole Time-Of-Flight Mass Spectrometry (IMS-Q-TOF MS). nih.gov This four-dimensional analysis provided a high degree of confidence in identifying novel polycyclic aromatic acid (PAA) metabolites in fish bile. nih.gov

Table 2: Common Analytical Techniques for PAH Metabolite Analysis

| Technique | Sample Preparation Steps | Application Notes | References |

| GC-MS | Enzymatic hydrolysis, liquid-liquid extraction, SPE clean-up | Standard method for quantifying hydroxylated metabolites in urine, blood, and tissues. High sensitivity in SIM mode. | researchgate.netnih.gov |

| HPLC-Fluorescence | Enzymatic hydrolysis, extraction | Widely used for quantifying PAH metabolites, such as 1-hydroxypyrene, in bile and urine. | helcom.fi |

| LC-IMS-Q-TOF MS | Bile extraction | Advanced, high-resolution method for exploratory analysis and confident identification of novel metabolites, such as PAAs from this compound. | nih.gov |

Bioremediation and Microbial Degradation Studies of Alkylated Phenanthrenes

Bioremediation offers a promising and environmentally sound approach to cleaning up sites contaminated with PAHs, including alkylated phenanthrenes. nih.govmdpi.com This strategy harnesses the metabolic capabilities of microorganisms (bacteria, fungi, and algae) to break down these pollutants into less toxic substances, ultimately leading to their complete mineralization to carbon dioxide and water. mdpi.comresearchgate.net